![molecular formula C14H14N2O2 B176993 Ethyl 2-(phenylamino)nicotinate CAS No. 115891-18-4](/img/structure/B176993.png)
Ethyl 2-(phenylamino)nicotinate
Overview
Description
Ethyl 2-(phenylamino)nicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group attached to a nicotinic acid moiety, which is further substituted with a phenylamino group
Mechanism of Action
Target of Action
Similar compounds such as methyl nicotinate are known to act as peripheral vasodilators
Mode of Action
It’s suggested that similar compounds like methyl nicotinate promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life
Biochemical Pathways
Related compounds like nicotine are known to be metabolized via the pyridine and pyrrolidine pathways
Result of Action
It’s known that similar compounds like methyl nicotinate act as peripheral vasodilators to enhance local blood flow at the site of application
Action Environment
It’s known that similar compounds like ethanol are likely to be mobile in the environment due to their water solubility
Biochemical Analysis
Biochemical Properties
Ethyl 2-(phenylamino)nicotinate plays a significant role in biochemical reactions due to its structural similarity to nicotinic acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinate phosphoribosyltransferase, an enzyme involved in the biosynthesis of NAD+ from nicotinic acid. This interaction is crucial for the conversion of nicotinic acid to nicotinamide mononucleotide, a precursor of NAD+ . Additionally, this compound has been shown to inhibit certain enzymes involved in the metabolism of nicotinic acid, thereby affecting the overall metabolic flux .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nicotinic acid receptors, which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can alter the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels . Furthermore, this compound has been shown to affect cellular energy metabolism by influencing the levels of NAD+, a critical cofactor in cellular respiration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to nicotinate phosphoribosyltransferase, inhibiting its activity and thereby reducing the conversion of nicotinic acid to nicotinamide mononucleotide . This inhibition leads to a decrease in NAD+ levels, affecting cellular energy metabolism. Additionally, this compound has been shown to interact with nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways . These interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the degradation products of this compound can have different effects on cellular function compared to the parent compound . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects on lipid metabolism and inflammation . At higher doses, this compound can exhibit toxic effects, including liver damage and alterations in kidney function . These adverse effects are likely due to the compound’s impact on NAD+ levels and cellular energy metabolism . Threshold effects have been observed, with certain dosages leading to significant changes in metabolic and physiological parameters .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the metabolism of nicotinic acid. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the biosynthesis of NAD+ . The compound’s impact on these enzymes can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism . Additionally, this compound has been shown to influence the degradation pathways of nicotinic acid, further modulating its metabolic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with nicotinate transporters, such as those from the NiaP family, which facilitate its uptake into cells . Once inside the cell, this compound can bind to specific proteins and transporters, influencing its localization and accumulation . The compound’s distribution within tissues is also affected by its interactions with binding proteins, which can modulate its bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . In the mitochondria, this compound can affect cellular respiration and energy metabolism by modulating NAD+ levels . Additionally, its presence in the cytoplasm allows it to interact with enzymes and receptors involved in nicotinic acid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(phenylamino)nicotinate typically involves the esterification of 2-chloronicotinic acid with ethanol in the presence of sulfuric acid to form ethyl 2-chloronicotinate. This intermediate then undergoes nucleophilic substitution with substituted aromatic amines to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(phenylamino)nicotinate can undergo various chemical reactions, including:
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino form.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Formation of 2-(phenylamino)nicotinic acid.
Scientific Research Applications
Scientific Research Applications
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Medicinal Chemistry
- Ethyl 2-(phenylamino)nicotinate has been investigated for its anticancer properties . Studies have shown that it exhibits significant cytotoxic effects against various cancer cell lines, including colon (HCT-15) and prostate (PC-3) cancer cells. The compound's mechanism involves apoptosis induction, as evidenced by increased caspase-3 levels in treated cells.
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Antioxidant Activity
- The compound has also demonstrated antioxidant properties , which are crucial for mitigating oxidative stress associated with cancer progression. Its ability to scavenge free radicals positions it as a potential agent for protecting cellular integrity.
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Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
- This compound has been shown to inhibit VEGFR-2, a critical target in cancer therapy. In vitro studies reported an IC50 value of 0.068 μM, indicating strong potential for therapeutic applications in angiogenesis-related diseases.
Case Studies
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Cytotoxicity Assessment
- A study focused on the cytotoxic effects of this compound against human cancer cell lines. Results indicated significant inhibition of cell viability, comparable to established chemotherapeutics like doxorubicin.
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VEGFR-2 Inhibition
- In another investigation, the compound was evaluated for its ability to inhibit VEGFR-2. The promising results suggest that it could be developed into an effective therapeutic agent for treating cancers associated with abnormal blood vessel growth.
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Antioxidant Activity Evaluation
- Research has shown that derivatives of nicotinic acid exhibit the ability to reduce oxidative stress in cellular models, highlighting the potential of this compound as a protective agent against cellular damage associated with aging and cancer progression.
Comparison with Similar Compounds
- Methyl nicotinate
- 2-(p-Tolyl)ethyl nicotinate
- Ethyl nicotinate
Biological Activity
Ethyl 2-(phenylamino)nicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C13H14N2O2
- Molecular Weight: 230.26 g/mol
This compound is characterized by a nicotinic acid derivative structure, which allows it to interact with various biological targets.
Target Interactions:
- This compound interacts with nicotinic acid receptors and enzymes involved in the NAD+ biosynthesis pathway. It specifically inhibits nicotinate phosphoribosyltransferase, an enzyme crucial for converting nicotinic acid to nicotinamide mononucleotide, thereby influencing cellular metabolism and signaling pathways .
Biochemical Pathways:
- The compound is involved in several metabolic pathways related to lipid metabolism and inflammation. By modulating the activity of nicotinic acid receptors, it can alter gene expression linked to lipid metabolism, potentially leading to beneficial effects on lipid profiles within cells .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties through cytotoxicity assays against multiple human cancer cell lines. Notable findings include:
- Cytotoxicity: this compound showed significant cytotoxic effects against cancer cell lines such as HCT-15 and PC-3, with IC50 values indicating potent activity .
- Mechanism of Action: The compound induces apoptosis in cancer cells, evidenced by increased levels of caspase-3, a marker for apoptosis .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various nicotinic acid derivatives, this compound was found to be one of the most active compounds against the HCT-15 cell line. The study reported an IC50 value of approximately 21 µM, highlighting its potential as a lead compound for further development in cancer therapy .
Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of many conventional antibiotics, suggesting a promising alternative for treating bacterial infections .
Data Tables
Biological Activity | IC50 Value (µM) | Target Cell Line |
---|---|---|
Cytotoxicity | 21 | HCT-15 |
Antimicrobial Activity | Varies (MIC < 10) | Various strains |
Properties
IUPAC Name |
ethyl 2-anilinopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)12-9-6-10-15-13(12)16-11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKGMJRAYIKWAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557589 | |
Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115891-18-4 | |
Record name | Ethyl 2-anilinopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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